molecular formula C20H20N2O4S B11644642 (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one

(4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one

Cat. No.: B11644642
M. Wt: 384.5 g/mol
InChI Key: YCKBUTZZMJVJQC-PDGQHHTCSA-N
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Description

(4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxybenzylidene group, and an ethoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reacted with thiazolidinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar thiazolidinone derivatives are often synthesized using batch or continuous flow reactors. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In industry, the compound’s unique properties make it suitable for applications in material science. It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s anti-inflammatory effects may result from its interaction with inflammatory mediators or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)imino]-1,3-thiazolidin-2-one
  • (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-chlorophenyl)imino]-1,3-thiazolidin-2-one
  • (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-nitrophenyl)imino]-1,3-thiazolidin-2-one

Uniqueness

The uniqueness of (4E,5Z)-5-(3,4-dimethoxybenzylidene)-4-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-2-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group, for example, may enhance its solubility or interaction with specific biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-(4-ethoxyphenyl)imino-1,3-thiazolidin-2-one

InChI

InChI=1S/C20H20N2O4S/c1-4-26-15-8-6-14(7-9-15)21-19-18(27-20(23)22-19)12-13-5-10-16(24-2)17(11-13)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)/b18-12-

InChI Key

YCKBUTZZMJVJQC-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2/C(=C/C3=CC(=C(C=C3)OC)OC)/SC(=O)N2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=CC(=C(C=C3)OC)OC)SC(=O)N2

Origin of Product

United States

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